2,5-dibromo-N-(3-methoxypropyl)benzamide
Description
Properties
Molecular Formula |
C11H13Br2NO2 |
|---|---|
Molecular Weight |
351.03 g/mol |
IUPAC Name |
2,5-dibromo-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C11H13Br2NO2/c1-16-6-2-5-14-11(15)9-7-8(12)3-4-10(9)13/h3-4,7H,2,5-6H2,1H3,(H,14,15) |
InChI Key |
IIKCEBQGYPPHQO-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=C(C=CC(=C1)Br)Br |
Canonical SMILES |
COCCCNC(=O)C1=C(C=CC(=C1)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Electronic Effects :
- The bromine substituents in the target compound are strongly electron-withdrawing, reducing electron density on the aromatic ring. This contrasts with the electron-donating methyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which facilitates metal coordination for C–H activation .
- Flutolanil’s trifluoromethyl group (CF₃) is even more electron-withdrawing than bromine, enhancing its stability and bioactivity as a fungicide .
Solubility and Polarity :
- The methoxypropyl group in the target compound improves solubility in polar organic solvents compared to purely alkyl chains. However, the hydrophobic bromine atoms may limit aqueous solubility, unlike the hydroxyl-containing analog in , which is more hydrophilic .
Potential for Functionalization
Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the target compound lacks an N,O-bidentate directing group, limiting its utility in metal-catalyzed C–H functionalization. However, bromine atoms could serve as handles for cross-coupling reactions (e.g., Suzuki-Miyaura) to diversify the structure .
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